molecular formula C21H36O5 B154189 15-Methyl-PGF2alpha CAS No. 76498-29-8

15-Methyl-PGF2alpha

Katalognummer B154189
CAS-Nummer: 76498-29-8
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: DLJKPYFALUEJCK-MRVZPHNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-Methyl-PGF2alpha, a synthetic analog of prostaglandin F2alpha (PGF2alpha), has been extensively studied for its effects on human physiology, particularly in the context of reproductive health. The compound has been shown to influence oviductal motility and ovum transport, although it does not necessarily accelerate ovum transport in women . It has also been used for the termination of early pregnancy as a vaginal suppository, demonstrating effectiveness without serious complications . Additionally, 15-Methyl-PGF2alpha has been investigated for its impact on the pulmonary circulation in dogs, where it significantly increased pulmonary vascular resistance .

Synthesis Analysis

While the provided papers do not detail the synthesis of 15-Methyl-PGF2alpha, its applications in medical research suggest that it is synthesized to have a higher potency and stability compared to its natural counterpart, PGF2alpha. The modifications to the prostaglandin structure, such as methylation, are likely designed to enhance its biological activity and therapeutic potential.

Molecular Structure Analysis

The molecular structure of 15-Methyl-PGF2alpha includes a methyl group at the 15th carbon of the prostaglandin F2alpha molecule. This structural modification is thought to contribute to its increased potency and duration of action in comparison to the natural hormone .

Chemical Reactions Analysis

The chemical behavior of 15-Methyl-PGF2alpha in the body involves interactions with prostaglandin receptors, leading to various physiological responses. For instance, it has been shown to cause contractions in the uterus and other smooth muscle tissues, which is the basis for its use in inducing labor and terminating pregnancies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15-Methyl-PGF2alpha, such as solubility, stability, and plasma half-life, are crucial for its medical applications. The compound's ester form has been shown to have different pharmacokinetics compared to the free acid, with implications for its administration and efficacy . Plasma levels of 15-Methyl-PGF2alpha can be maintained therapeutically through various routes of administration, including intravenous, intramuscular, and subcutaneous injections .

Case Studies and Applications

Several case studies have demonstrated the use of 15-Methyl-PGF2alpha in inducing midtrimester abortions, with varying degrees of success and side effects such as emesis and diarrhea . The compound has also been used for terminating pregnancies in the 8-9th week of gestation with minimal gastrointestinal side effects . Furthermore, its ability to decrease circulating levels of estradiol-17beta and progesterone suggests a direct action on the corpus luteum, contributing to its effectiveness in terminating early pregnancies . In late first-trimester and early second-trimester gestations, intramuscular administration of 15-Methyl-PGF2alpha has been shown to be effective in terminating pregnancies with a high success rate and manageable side effects .

Wissenschaftliche Forschungsanwendungen

1. Early Pregnancy Termination and Fertility Control

15-Methyl-PGF2alpha has been studied for its potential in terminating early pregnancies. Bygdeman et al. (1976) and Fylling & Jerve (1977) reported its successful use in terminating early pregnancies through vaginal administration, indicating its promise as a reliable, non-surgical procedure (Bygdeman et al., 1976); (Fylling & Jerve, 1977).

2. Kinetic and Metabolic Studies

Research has been conducted on the metabolism of 15-Methyl-PGF2alpha, particularly when administered intra-amniotically. Gréen et al. (1976) observed the slow disappearance of the compound from the amniotic sac and identified a metabolite, dinor-15-methyl-PGF2alpha, in small amounts (Gréen et al., 1976).

3. Measurement and Detection Techniques

Cornette et al. (1976) developed a radioimmunoassay for 15-Methyl-PGF2alpha, enabling sensitive and accurate detection of this prostaglandin analog in blood plasma (Cornette et al., 1976).

4. Effect on Oviductal Motility and Ovum Transport

Croxatto et al. (1978) explored the effects of 15-Methyl-PGF2alpha on oviductal motility and ovum transport in women, finding that it increases oviductal motility without necessarily accelerating ovum transport (Croxatto et al., 1978).

5. Therapeutic Use in Abortion Induction

Göretzlehner et al. (1977) investigated the effectiveness of intramuscular 15-Methyl-PGF2alpha application for therapeutic abortion, highlighting its potential as an effective abortifacient (Göretzlehner et al., 1977).

6. Plasma Level Analysis Post-Administration

Gréen & Bygdeman (1976) studied plasma levels of 15-Methyl-PGF2alpha following various administration routes, providing insights into the drug's pharmacokinetics (Gréen & Bygdeman, 1976).

7. Prophylactic Use in Labor Management

Biswas et al. (2007) conducted a study on the use of 15-Methyl PGF2alpha in the active management of the third stage of labor, showing its effectiveness in preventing postpartum hemorrhage (Biswas et al., 2007).

Safety And Hazards

The abortifacient 15 [S]15-methyl prostaglandin F2alpha, designated PGF2alpha (M), was tested in pregnant rats and rabbits for purposes of preclinical safety evaluation . The principal finding in rat and rabbit teratology studies was that PGF2alpha (M) had a high order of embryolethality regardless of when it was administered .

Eigenschaften

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5+,14-12+/t16-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-MRVZPHNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Methyl-PGF2alpha

CAS RN

76498-29-8
Record name (E)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(3S)-3-hydroxy-3-methyloct-1-enyl)cyclopentyl)-5-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076498298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0STI57XNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Methyl-PGF2alpha
Reactant of Route 2
15-Methyl-PGF2alpha
Reactant of Route 3
Reactant of Route 3
15-Methyl-PGF2alpha
Reactant of Route 4
Reactant of Route 4
15-Methyl-PGF2alpha
Reactant of Route 5
Reactant of Route 5
15-Methyl-PGF2alpha
Reactant of Route 6
Reactant of Route 6
15-Methyl-PGF2alpha

Citations

For This Compound
84
Citations
CH Spilman, DC Beuving, AD Forbes, TJ Roseman… - …, 1976 - europepmc.org
… plasma concentrations of 15-methyl-PGF2alpha that were generally … [S]15-methyl-PGF2alpha methyl ester result in sustained and fairly constant plasma levels of 15-methyl-PGF2alpha, …
Number of citations: 20 europepmc.org
G Kinra, N Agarwal, KT Jagannath, V Hingorani - Contraception, 1978 - Elsevier
… The abortifacient efficacy of a single vaginal suppository containing 3 mg of 15(5)15 methyl PGF2alpha methyl ester in 10 to 14 weeks of pregnancy was evaluated in 58 women. The …
Number of citations: 6 www.sciencedirect.com
RJ Bolognese, SL Corson - Fertility and Sterility, 1975 - europepmc.org
… 15-methyl F2alpha (15-methyl PGF2alpha) administered … The 15-methyl PGF2alpha patients were matched for parity … more common with 15-methyl PGF2alpha, the frequency of …
Number of citations: 10 europepmc.org
M Bygdeman, K Green, V Lundström, M Ramadan… - …, 1976 - europepmc.org
… 15-methyl PGF2alpha methyl ester in a slow releasing … containing 10 mg 0.5% 15-methyl PGF2alpha methyl ester or a … suppositories, containing 15-methyl PGF2alpha methyl ester, to …
Number of citations: 31 europepmc.org
A Biswas, R Bal, MK Kundu, A Kyal… - Journal of the Indian …, 2007 - europepmc.org
… 50 women who received 15-methyl PGF2alpha (125 microg) … 125 microg of 15-methyl PGF2alpha was given intramuscularly … 15-methyl PGF2alpha (125 microg) is certainly effective in …
Number of citations: 9 europepmc.org
YC Jin, JX Liu, XF Wang - Sheng zhi yu bi yun …, 1987 - pubmed.ncbi.nlm.nih.gov
… PIP: The abortifacient effect of dl-15 methyl PGF2alpha … between the dl-15 methyl PGF2alpha methyl ester synthesized … believe that dl-15 methyl PGF2alpha methyl ester synthesized by …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
JH Duenhoelter, R Santos-Ramos - Prostaglandins, 1976 - europepmc.org
… After these albeit limited experiences, it is concluded that the (15S)-15-Methyl PGF2alpha vaginal device is of great potential value for induction of early first trimester abortion. …
Number of citations: 4 europepmc.org
RJ Bolognese, SL Corson - The Journal of Reproductive Medicine, 1976 - europepmc.org
… 15 (S)-15-methyl-prostaglandin F2alpha (15 methyl PGF2alpha) was administered intramuscularly to 222 healthy women seeking abortion of gestations between eight and 22 weeks. …
Number of citations: 6 europepmc.org
E Granström, G Hansson - Advances in prostaglandin and …, 1976 - europepmc.org
… monkey and in the human, viz., 15-methyl-PGF2alpha, 16,16-dimethyl PGF2alpha, and 17-… , both in plasma and urine, were dinor-15-methyl-PGF2alpha and dinor-16,16-dimethyl-…
Number of citations: 21 europepmc.org
M Bygdeman - Obstetrics and Gynecology, 1978 - europepmc.org
… Intraamniotic administration of 2.5 mg 15-methyl-PGF2alpha or repeated vaginal administration of 15-methyl PGF2alpha methyl ester were both highly effective. The interval from …
Number of citations: 26 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.